

An In-depth Technical Guide on the GPER Agonist G-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3a*S*,4*R*,9*bR*)-G-1

Cat. No.: B15606099

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Disclaimer: The chemical identifier "**(3a*S*,4*R*,9*bR*)-G-1**" provided in the query does not correspond to a readily identifiable or well-characterized compound in the scientific literature. The following guide focuses on the widely studied compound known as G-1, a potent and selective agonist of the G protein-coupled estrogen receptor (GPER). The stereochemistry of the well-known G-1 is typically described as (±)-1-[(3a*R*,4*S*,9*bS**)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9*b*-tetrahydro-3*H*-cyclopenta[*c*]quinolin-8-yl]-ethanone.

Chemical Structure and Properties

G-1 is a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30.^{[1][2]} It is a critical tool for elucidating the physiological and pathological roles of GPER, distinct from the classical nuclear estrogen receptors (ER α and ER β).

Chemical Identifiers

Identifier	Value
IUPAC Name	(±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone
CAS Number	881639-98-1[2]
Molecular Formula	C ₂₁ H ₁₈ BrNO ₃ [2]
SMILES	CC(C1=CC(--INVALID-LINK--([H]))C@@2([H])--INVALID-LINK--N5)=C5C=C1)=O[2]
InChI Key	VHSVKVWHYFBIFJ-HKZYLEAXSA-N[2]
PubChem ID	5322399

Physicochemical Properties

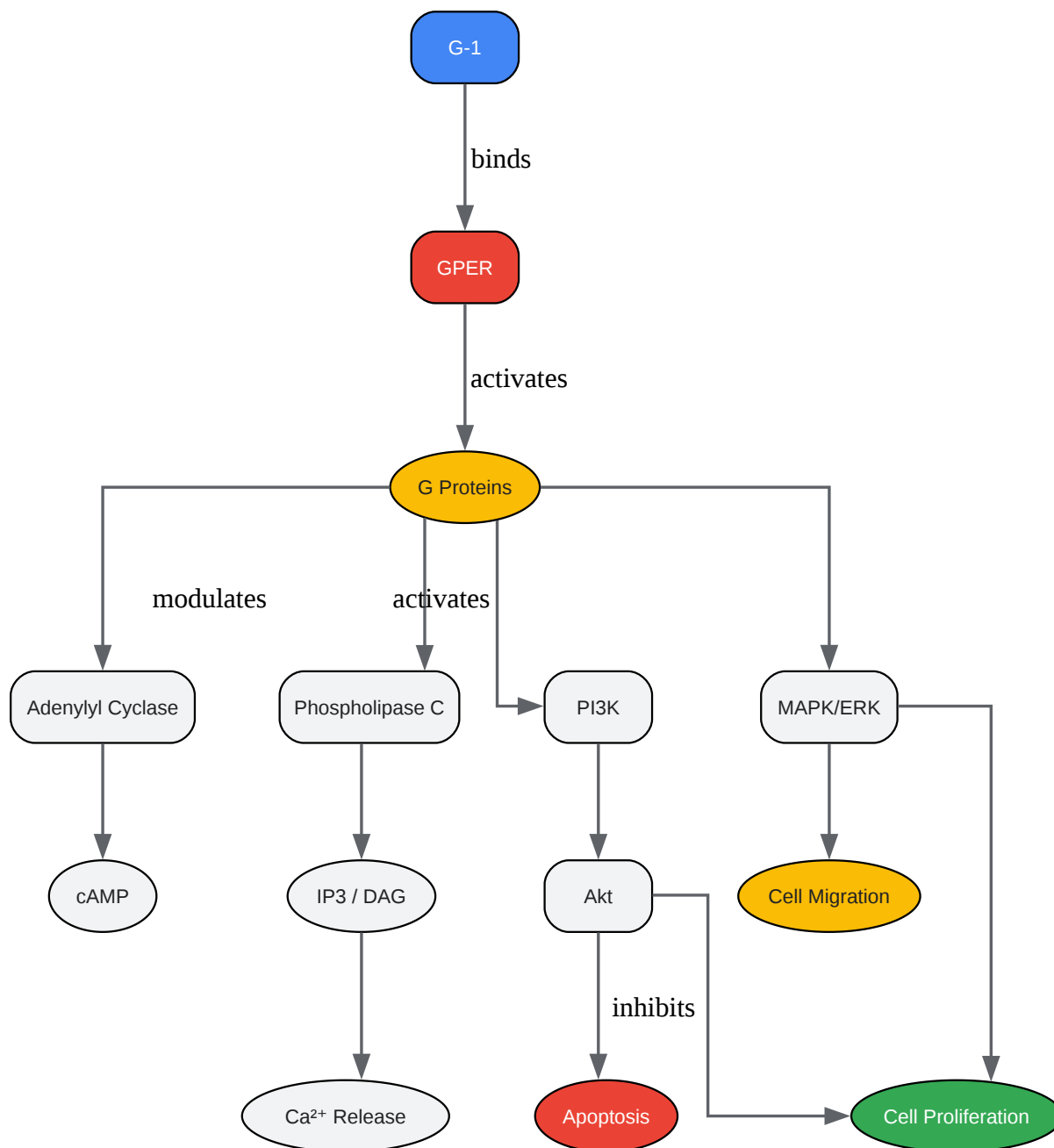
Property	Value
Molecular Weight	412.3 g/mol [2]
Purity	≥98% (HPLC)
Solubility	DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 1 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[2]
Storage	Store at -20°C
Appearance	Lyophilized powder[3]
UV absorption	242, 329 nm[2]

Biological Activity and Signaling Pathways

G-1 is a potent and selective agonist for GPER, with a K_i of 11 nM and an EC_{50} of 2 nM. It exhibits no significant binding to the classical estrogen receptors, $ER\alpha$ and $ER\beta$, at concentrations up to 10 μ M.[2] The activation of GPER by G-1 initiates a cascade of intracellular signaling events.

GPER-Mediated Signaling

Upon binding of G-1, GPER activates G proteins, leading to the modulation of downstream signaling pathways. The primary pathways affected include the MAPK/ERK and PI3K/Akt pathways.[1] These pathways are crucial in regulating cellular processes such as proliferation, migration, and apoptosis.



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G-1 activated GPER signaling pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for GPER

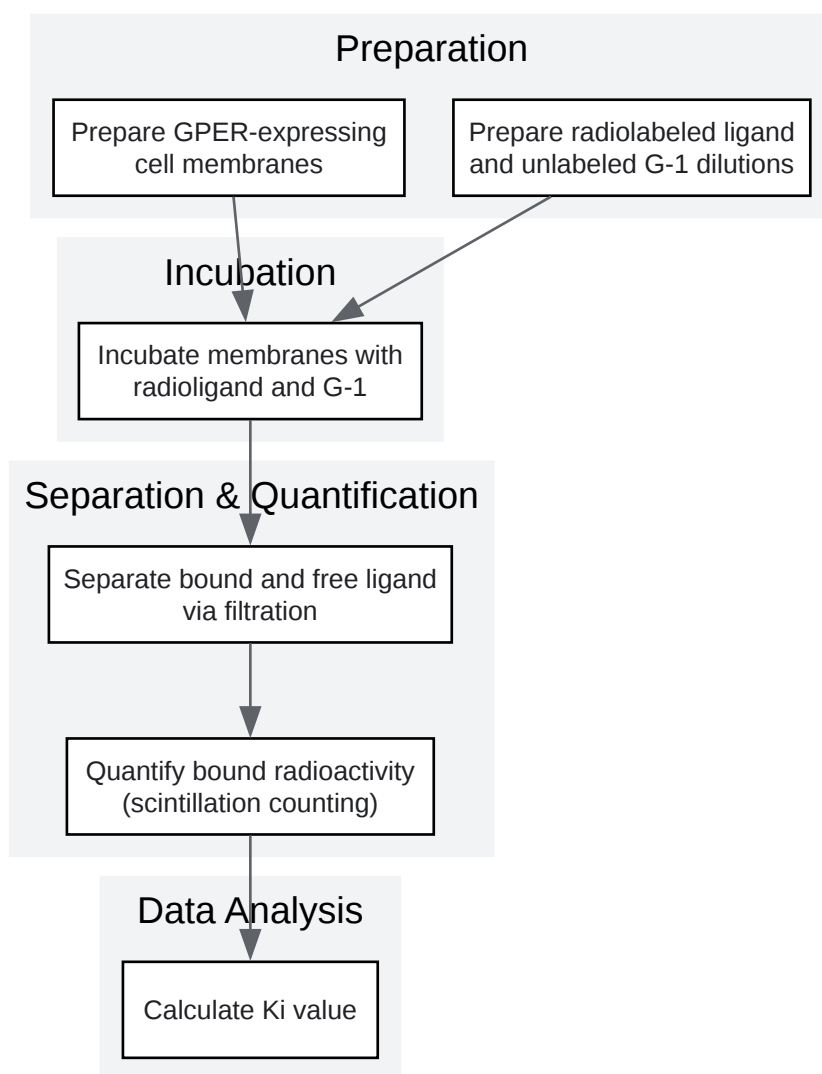
This assay is used to determine the binding affinity of G-1 for GPER.[1]

Materials:

- HEK293 cells expressing human GPER
- Radiolabeled ligand (e.g., ^3H -estradiol)
- Unlabeled G-1
- Binding buffer
- Scintillation fluid

Procedure:

- Prepare membranes from HEK293 cells expressing GPER.
- Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled G-1.
- Separate the bound and free radioligand by filtration.
- Quantify the bound radioactivity using liquid scintillation counting.
- Analyze the data to determine the K_i value for G-1.



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References

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- To cite this document: BenchChem. [An In-depth Technical Guide on the GPER Agonist G-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606099#3as-4r-9br-g-1-chemical-structure-and-properties]

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